N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
Overview
Description
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexane ring substituted with a 2-chlorobenzyl group and a diamine moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate.
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of cyclohexane-1,4-diamine in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride can be compared with similar compounds such as:
N1-Benzylcyclohexane-1,4-diamine hydrochloride: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
N1-(2-Bromobenzyl)cyclohexane-1,4-diamine hydrochloride: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
N1-(2-Methylbenzyl)cyclohexane-1,4-diamine hydrochloride: The presence of a methyl group instead of chlorine can influence its steric and electronic characteristics
Properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXOEJCEOWPFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-18-8 | |
Record name | 1,4-Cyclohexanediamine, N1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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